![molecular formula C36H52O10 B1236666 Aoibaclyin](/img/structure/B1236666.png)
Aoibaclyin
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Overview
Description
Aoibaclyin is a natural product found in Gymnopetalum integrifolium and Trichosanthes tricuspidata with data available.
Scientific Research Applications
Discovery and Structural Analysis
Aoibaclyin, a pentacyclic cucurbitane glucoside, was identified and isolated from the fruits of Gymnopetalum integrifolium Kurz (Cucurbitaceae). This discovery highlights the potential of Gymnopetalum integrifolium in pharmacological research, particularly in the exploration of new natural compounds with unique structures (Sekine et al., 2002).
Applications in Genetic Diseases
Research involving antisense oligonucleotides (AONs), a promising therapeutic approach for genetic diseases like Duchenne muscular dystrophy (DMD), has shown significant advancements. Although not directly related to Aoibaclyin, this research provides insight into the types of molecular interventions that could be relevant for future studies involving Aoibaclyin (Goyenvalle et al., 2015).
Broader Impact on Drug Discovery
Aoibaclyin's discovery is part of a larger trend in drug discovery, where molecular biology and genomic sciences play a crucial role. The exploration of natural compounds like Aoibaclyin contributes significantly to this field, offering new possibilities for therapeutic interventions (Drews, 2000).
Potential in Advanced Oxidation Processes (AOPs)
While not directly related to Aoibaclyin, the study of advanced oxidation processes (AOPs) is relevant for understanding the potential applications of new compounds in environmental science and pollution research. Aoibaclyin's unique chemical properties might offer new pathways for research in this area (Mantzavinos et al., 2017).
properties
Molecular Formula |
C36H52O10 |
---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9R,10R,13R,14R)-8-hydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-15,19-diene-12,17-dione |
InChI |
InChI=1S/C36H52O10/c1-17(2)11-18-13-35(7,43)29-22(44-18)14-33(5)24-10-9-19-20(36(24,8)25(38)15-34(29,33)6)12-21(30(42)32(19,3)4)45-31-28(41)27(40)26(39)23(16-37)46-31/h9,11-12,18,20,22-24,26-29,31,37,39-41,43H,10,13-16H2,1-8H3/t18-,20+,22+,23+,24-,26+,27-,28+,29-,31+,33-,34+,35-,36-/m0/s1 |
InChI Key |
MJHZIBPAZLJXHU-DJJXZBOYSA-N |
Isomeric SMILES |
CC(=C[C@H]1C[C@]([C@H]2[C@H](O1)C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)(C)O)C |
Canonical SMILES |
CC(=CC1CC(C2C(O1)CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)(C)O)C |
synonyms |
aoibaclyin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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